N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide
Description
N,N-Diisobutyl-2-[octyl(phenyl)phosphoryl]acetamide (CMPO) is a phosphorylated acetamide derivative with the molecular formula C₂₄H₄₂NO₂P and a molecular weight of 407.58 g/mol . It features a central acetamide backbone substituted with diisobutylamine groups and a phosphoryl moiety linked to an octyl chain and phenyl ring. CMPO is widely recognized for its role in actinide and lanthanide extraction, particularly in nuclear waste management and fluorescence-based uranium detection systems . Its structure enables strong coordination with metal ions like uranyl (UO₂²⁺), making it critical in separation technologies .
Properties
CAS No. |
102867-82-3 |
|---|---|
Molecular Formula |
C24H42NO2P |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
N,N-dibutyl-2-[octyl(phenyl)phosphoryl]acetamide |
InChI |
InChI=1S/C24H42NO2P/c1-4-7-10-11-12-16-21-28(27,23-17-14-13-15-18-23)22-24(26)25(19-8-5-2)20-9-6-3/h13-15,17-18H,4-12,16,19-22H2,1-3H3 |
InChI Key |
ODBURZRXPILWES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCP(=O)(CC(=O)N(CCCC)CCCC)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reagent Stoichiometry and Solvent Systems
The reaction typically employs a 1:1 molar ratio of phosphoryl chloride to acetamide in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine (Et₃N) or sodium hydride (NaH) serves as a base to neutralize HCl byproducts.
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | Et₃N | 25–30 | 12 | 72 |
| DCM | NaH | 0–5 | 8 | 68 |
| Toluene | K₂CO₃ | 80–90 | 24 | 55 |
Polar aprotic solvents like THF enhance nucleophilicity, while lower temperatures minimize side reactions such as oxidation or hydrolysis.
Mechanistic Insights
The mechanism proceeds via a two-step process:
- Deprotonation : The base abstracts a proton from the acetamide’s carbonyl oxygen, generating a resonance-stabilized enolate.
- Nucleophilic Attack : The enolate attacks the phosphoryl chloride’s phosphorus atom, displacing chloride and forming the P–O bond.
Side reactions include over-phosphorylation or decomposition of the phosphoryl chloride under protic conditions. Excess base (1.5–2.0 equiv) improves conversion by scavenging HCl.
Michaelis-Arbuzov Reaction Variants
The Michaelis-Arbuzov reaction, traditionally used for synthesizing phosphonates, can be adapted for phosphorylacetamides by employing halogenated acetamide precursors.
Reaction Design
Bromoacetamide derivatives react with trialkyl phosphites to form phosphorylated intermediates. For N,N-dibutyl-2-[octyl(phenyl)phosphoryl]acetamide, the pathway involves:
- Synthesis of N,N-dibutyl-2-bromoacetamide via bromination of N,N-dibutylacetamide using PBr₃.
- Arbuzov reaction with trioctylphenyl phosphite under reflux.
$$
\text{N,N-Dibutyl-2-bromoacetamide} + \text{P(OPhOctyl)}3 \rightarrow \text{this compound} + \text{BrPO(OPhOctyl)}2
$$
Optimization Challenges
Key challenges include:
- Phosphite Stability : Trioctylphenyl phosphite must be freshly distilled to prevent oxidation.
- Byproduct Management : Bromophosphonate byproducts necessitate column chromatography for removal.
| Phosphite | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Trioctylphenyl | 120 | 65 | 88 |
| Triphenyl | 150 | 58 | 82 |
| Trimethyl | 80 | 42 | 75 |
Higher temperatures accelerate reactivity but risk phosphite decomposition.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling offers a modern approach for constructing the phosphorus-carbon bond. This method is advantageous for sterically hindered substrates.
Catalytic Systems
A representative protocol uses:
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : Cs₂CO₃ (2.0 equiv)
- Solvent : Toluene at 110°C for 24 hours
The reaction couples octylphenylphosphine oxide with N,N-dibutyl-2-iodoacetamide, though iodide precursor synthesis adds complexity.
$$
\text{Octylphenylphosphine oxide} + \text{N,N-Dibutyl-2-iodoacetamide} \xrightarrow{\text{Pd(OAc)}_2} \text{this compound} + \text{HI}
$$
Ligand and Solvent Effects
Bulky ligands like Xantphos prevent catalyst aggregation, while polar solvents enhance oxidative addition rates.
| Ligand | Solvent | Yield (%) | Turnover Number |
|---|---|---|---|
| Xantphos | Toluene | 78 | 15.6 |
| DPPF | DMF | 65 | 13.0 |
| BINAP | Dioxane | 60 | 12.0 |
This method achieves higher regioselectivity but requires anhydrous conditions and inert atmosphere.
Solid-Phase Synthesis for Scale-Up
Industrial-scale production employs solid-phase techniques to simplify purification. Functionalized resins (e.g., Wang resin) anchor the acetamide moiety, allowing sequential phosphorylation and cleavage.
Stepwise Protocol
- Resin Loading : N,N-Dibutylacetamide is attached to Wang resin via ester linkage.
- Phosphorylation : Octylphenylphosphoryl chloride reacts with the resin-bound acetamide.
- Cleavage : Trifluoroacetic acid (TFA) liberates the product, yielding >90% purity after precipitation.
Advantages Over Solution-Phase
- Reduced Byproducts : Excess reagents are removed by filtration.
- Automation Compatibility : Enables continuous flow synthesis.
| Resin Type | Phosphorylation Time (h) | Cleavage Efficiency (%) |
|---|---|---|
| Wang | 6 | 92 |
| Merrifield | 8 | 85 |
| TentaGel | 4 | 88 |
This method is cost-effective for multi-kilogram batches but requires specialized equipment.
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling N,N-dibutylacetamide with octylphenylphosphoric acid and a dehydrating agent (e.g., DCC) yields the target compound in 30 minutes.
Energy Efficiency and Sustainability
- Solvent Elimination : Avoids volatile organic compounds (VOCs).
- Reaction Acceleration : Mechanical force reduces activation energy.
| Milling Time (min) | Rotation Speed (rpm) | Yield (%) |
|---|---|---|
| 30 | 500 | 70 |
| 60 | 600 | 75 |
| 90 | 400 | 68 |
Scaling this method remains challenging due to heat dissipation issues in large mills.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The amide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives and reduced forms of the original compound, which can be further utilized in different chemical processes.
Scientific Research Applications
N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group plays a crucial role in binding to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition or activation of specific enzymes, thereby exerting its effects on cellular processes.
Comparison with Similar Compounds
The following analysis compares CMPO with structurally or functionally related acetamide derivatives, focusing on molecular features, applications, and performance metrics.
Structural Analogues with Varying Alkyl/Phosphoryl Substituents
Key Insights :
- Alkyl Chain Length : CMPO’s octyl group confers higher lipophilicity and stronger binding to large metal ions compared to shorter-chain analogues (e.g., hexyl in ).
- Amide Substitution : Diisobutyl groups in CMPO improve steric hindrance, reducing unwanted side reactions during extraction vs. diethyl variants .
Pharmacologically Active Acetamides
Key Insights :
- Functional Groups : Pharmacological acetamides prioritize electron-withdrawing groups (e.g., chloro, sulfonyl) for bioactivity, whereas CMPO’s phosphoryl group enables metal chelation .
- Toxicity Profile : CMPO requires stringent storage (-20°C, sealed) due to hazards (H315-H319-H335) , while chloroacetamides exhibit higher inherent toxicity .
Biological Activity
N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide (DBO) is a phosphine oxide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of DBO, focusing on its mechanisms of action, applications, and relevant case studies.
DBO is characterized by its molecular formula and a CAS number of 83242-95-9. The compound features a phosphorous atom bonded to both octyl and phenyl groups, contributing to its unique chemical reactivity and functionality in various applications including metal extraction and biological imaging.
The biological activity of DBO is primarily linked to its ability to interact with metal ions through adsorption mechanisms involving hydrogen bonding. This interaction enhances its utility as an extractant in acidic solutions, where it effectively facilitates the extraction of metals such as copper and nickel . The redox-active nature of DBO also suggests potential applications in biological systems where electron transfer processes are critical.
Biological Activities
Study 1: Metal Ion Interaction
A study investigated the interactions between DBO and transition metal ions, highlighting its effectiveness as an extractant. The results indicated that DBO forms stable complexes with metal ions, enhancing their solubility in organic solvents. This property is crucial for improving metal recovery rates in industrial applications .
Study 2: Fluorescence Properties
Research on DBO's fluorescence characteristics demonstrated that it could be used as a probe for detecting specific biomolecules. The compound's ability to emit fluorescence upon interaction with certain ions or molecules makes it a candidate for developing sensitive detection methods in biochemical assays.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H42NO2P |
| CAS Number | 83242-95-9 |
| Redox Potential | High |
| Applications | Metal extraction, Biological imaging |
Q & A
Q. What are the recommended synthetic routes and purification methodologies for N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide?
The compound can be synthesized via nucleophilic substitution or phosphorylation reactions. A common approach involves reacting a phosphoryl chloride derivative with a dibutylamine precursor under anhydrous conditions. Purification typically employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Characterization via nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS) is critical to confirm purity and structure .
Q. Which analytical techniques are most effective for characterizing its structural and electronic properties?
- X-ray crystallography : Resolves intramolecular interactions (e.g., N–H⋯O/Br hydrogen bonds) and steric effects from bulky substituents .
- NMR spectroscopy : ³¹P NMR identifies phosphorylation patterns, while ¹H/¹³C NMR maps substituent orientation .
- Infrared (IR) spectroscopy : Confirms functional groups (e.g., C=O at ~1650 cm⁻¹, P=O at ~1250 cm⁻¹) .
- Thermogravimetric analysis (TGA) : Assesses thermal stability, particularly for applications requiring high-temperature resistance .
Q. How do steric and electronic factors influence its reactivity in coordination chemistry?
The dibutyl and octylphenyl groups introduce steric hindrance, limiting accessibility to the phosphoryl oxygen. Electron-withdrawing phosphoryl groups enhance electrophilicity at the acetamide carbonyl, facilitating nucleophilic attacks. Computational studies (DFT) suggest that substituent electronegativity modulates charge distribution at the phosphorus center, affecting ligand-metal binding efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Multi-technique validation : Cross-reference NMR, IR, and X-ray data to identify discrepancies (e.g., tautomerism or dynamic rotational barriers).
- Variable-temperature NMR : Resolves conformational ambiguities caused by hindered rotation around the P–O bond .
- Isotopic labeling : Use deuterated analogs to isolate specific vibrational or electronic transitions in complex spectra .
Q. What computational strategies predict its interactions with biological targets (e.g., enzymes or receptors)?
- Molecular docking (AutoDock, Schrödinger) : Models binding affinities to active sites using crystal structures of homologous proteins.
- Molecular dynamics (MD) simulations : Evaluates stability of ligand-receptor complexes under physiological conditions (e.g., solvation effects).
- Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
Q. What methodologies are used to analyze its pharmacological potential while mitigating off-target effects?
- In vitro assays : Screen for cytotoxicity (MTT assay) and target inhibition (e.g., kinase activity via fluorescence polarization).
- Metabolic stability studies : Use liver microsomes to predict pharmacokinetic profiles.
- Selectivity profiling : Compare binding affinities across related targets (e.g., GPCR panels) to identify specificity .
Data Contradiction and Optimization
Q. How should conflicting solubility or stability data be addressed in formulation studies?
- Solvent screening : Test polar aprotic (DMSO) vs. non-polar (hexane) solvents to identify optimal storage conditions.
- Accelerated stability testing : Expose the compound to heat, light, and humidity to identify degradation pathways (HPLC monitoring) .
- Co-crystallization : Improve stability by forming salts with pharmaceutically acceptable counterions (e.g., sodium or hydrochloride) .
Q. What strategies optimize reaction yields for large-scale synthesis?
- Catalyst screening : Phosphine-based catalysts (e.g., Pd(PPh₃)₄) enhance phosphorylation efficiency .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for multi-step pathways .
- Flow chemistry : Minimizes side reactions in exothermic steps (e.g., acyl chloride formation) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
